molecular formula C14H12O B111116 4-(2-Methylphenyl)benzaldehyde CAS No. 108934-21-0

4-(2-Methylphenyl)benzaldehyde

Cat. No.: B111116
CAS No.: 108934-21-0
M. Wt: 196.24 g/mol
InChI Key: HERVRULEZPWOIG-UHFFFAOYSA-N
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Description

4-(2-Methylphenyl)benzaldehyde is an organic compound with the molecular formula C14H12O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a 2-methylphenyl group at the para position. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(2-Methylphenyl)benzaldehyde can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of toluene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5COCl+C6H5CH3AlCl3C6H5COC6H4CH3\text{C}_6\text{H}_5\text{COCl} + \text{C}_6\text{H}_5\text{CH}_3 \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{COC}_6\text{H}_4\text{CH}_3 C6​H5​COCl+C6​H5​CH3​AlCl3​​C6​H5​COC6​H4​CH3​

Another method involves the oxidation of 4-(2-methylphenyl)toluene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically involve refluxing the toluene derivative with the oxidizing agent in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, due to the presence of the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: 4-(2-Methylphenyl)benzoic acid.

    Reduction: 4-(2-Methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2-Methylphenyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of fragrances, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methylphenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, its aromatic structure enables it to participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound with a simpler structure, lacking the 2-methylphenyl group.

    4-Methylbenzaldehyde: Similar structure but with a methyl group at the para position instead of the 2-methylphenyl group.

    4-(4-Methylphenyl)benzaldehyde: Another derivative with a different substitution pattern.

Uniqueness

4-(2-Methylphenyl)benzaldehyde is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This substitution affects its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Biological Activity

4-(2-Methylphenyl)benzaldehyde, also known as 2-methyl-4-benzaldehyde, is an aromatic aldehyde with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activities, including antibacterial, antifungal, and antioxidant properties, supported by research findings and case studies.

  • Molecular Formula : C14_{14}H12_{12}O
  • Molecular Weight : 212.24 g/mol
  • Structure : The compound consists of a benzaldehyde group attached to a 2-methylphenyl group, which contributes to its unique biological properties.

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogenic bacteria. Studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Case Studies

  • Antibacterial Screening : In a study evaluating the antibacterial activity of various benzaldehyde derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 250-500 µg/mL, indicating moderate to strong antibacterial activity .
  • Combination Therapy : Research indicated that when combined with standard antibiotics like norfloxacin, this compound reduced the MIC of the antibiotic significantly, enhancing its bactericidal effects. This suggests a potential role as an antibiotic modulator .

Antifungal Activity

The compound has also been evaluated for antifungal activity. It was tested against common fungal strains such as Aspergillus niger and Candida albicans.

Findings

  • In vitro studies revealed that this compound exhibited antifungal activity with MIC values ranging from 100-200 µg/mL against Aspergillus species .
  • The compound's mechanism of action involves disrupting fungal cell membranes, leading to cell lysis.

Antioxidant Properties

The antioxidant activity of this compound has been assessed through various assays, demonstrating its ability to scavenge free radicals.

Research Insights

  • A study reported that the compound exhibited strong radical scavenging activity, comparable to standard antioxidants like ascorbic acid. The IC50 value was found to be approximately 50 µg/mL .
  • The antioxidant mechanisms include the donation of hydrogen atoms and the formation of stable free radicals.

Comparative Biological Activity Table

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus250
Escherichia coli500
AntifungalAspergillus niger100
Candida albicans200
AntioxidantN/AIC50: 50

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(2-Methylphenyl)benzaldehyde derivatives, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, reacting Schiff bases (e.g., 4-(benzylideneamino)benzaldehyde) with anhydrides like phthalic anhydride under reflux conditions yields heterocyclic derivatives. Optimize reaction efficiency by controlling stoichiometry (1:1 molar ratio of aldehyde to anhydride) and using polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor progress via TLC and characterize intermediates using FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (aldehyde proton at δ 9.8–10.2 ppm) .

Q. How should researchers safely handle this compound analogs given limited toxicological data?

  • Methodological Answer : Assume acute toxicity due to structural similarity to benzaldehyde derivatives. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For skin exposure, wash immediately with soap and water for 15 minutes; for eye contact, irrigate with water for 10–15 minutes and consult an ophthalmologist. Document all incidents and consider acute dermal/ocular toxicity assays for novel derivatives .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound-based compounds?

  • Methodological Answer : Combine multiple techniques:

  • Elemental Analysis : Confirm empirical formula (e.g., %C, %H within ±0.3% of theoretical values).
  • ¹H-NMR : Identify aldehyde protons (δ ~10 ppm) and aromatic splitting patterns (e.g., para-substitution in 2-methylphenyl groups).
  • FT-IR : Detect aldehyde C=O stretches (~1700 cm⁻¹) and absence of OH/NH impurities.
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods predict physicochemical properties of this compound derivatives for drug discovery?

  • Methodological Answer : Apply Quantum Chemistry (QSQN) and QSPR models to predict logP, solubility, and reactivity. For example, DFT calculations optimize molecular geometry, while neural networks correlate substituent effects (e.g., electron-withdrawing CF₃ groups) with boiling points or refractive indices. Validate predictions experimentally (e.g., compare calculated vs. observed density for 4-(Trifluoromethyl)benzaldehyde: 1.275 g/mL at 25°C) .

Q. What strategies resolve contradictory data in asymmetric synthesis using this compound as a chiral building block?

  • Methodological Answer : Contradictions in enantiomeric excess (ee) may arise from solvent polarity or catalyst loading. Systematically vary:

  • Catalysts : Test Jacobsen’s salen complexes vs. BINOL-derived phosphoric acids.
  • Solvent Effects : Compare ee in toluene (non-polar) vs. THF (polar aprotic).
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation. For Wittig reactions, track aldehyde conversion via GC-MS .

Q. How can this compound be incorporated into macrocyclic compounds for supramolecular studies?

  • Methodological Answer : Utilize [2 + 2] or [2 + 3] cyclocondensation with polyamines. For example, react this compound with 1,2-diaminoethane in ethanol under argon. Characterize macrocycles via X-ray crystallography (e.g., dihedral angles between aromatic rings ~78°) and assess host-guest interactions via NMR titration (e.g., binding constants with crown ethers) .

Q. What are the challenges in scaling up multi-step syntheses of this compound-based bioactive molecules?

  • Methodological Answer : Key issues include:

  • Intermediate Stability : Protect aldehyde groups via acetal formation during long reactions.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) for gram-scale separations.
  • Byproduct Mitigation : Optimize Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by controlling ligand ratios (e.g., PPh₃:Pd(OAc)₂ = 2:1) to minimize homocoupling .

Properties

IUPAC Name

4-(2-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-4-2-3-5-14(11)13-8-6-12(10-15)7-9-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERVRULEZPWOIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362695
Record name 4-(2-Methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108934-21-0
Record name 2′-Methyl[1,1′-biphenyl]-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108934-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methylphenyl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Methyl-[1,1'-biphenyl]-4-carbaldehyde
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Synthesis routes and methods I

Procedure details

4-Chlorobenzaldehyde (144 mg, 1.02 mmol) reacted with 2-methylphenylboronic acid (204 mg, 1.50 mmol) using 1/2 mol % of Pd(OAc)2/Ph5FcP(t-Bu)2 and KF (180 mg, 3.10 mmol) in THF at 50° C. to give the title compound (189 mg, 96%) as a white solid: 1H-NMR (400 MHz, CDCl3): δ 9.98 (s, 1H), 7.85 (d, 2H, J=8.2 Hz), 7.41 (d, 2H, J=8.1 Hz), 7.22-7.13 (m, 4H), 2.19 (s, 3H). 13C{1H}-NMR (100 MHz, CDCl3): δ 191.98, 148.36, 140.51, 135.06, 134.87, 130.54, 129.88, 129.55, 129.42, 128.03, 125.94, 20.34. GC/MS(EI): m/z 196 (M+), 165, 167, 152. Anal. Calcd for C14H12O: C, 85.68; H, 6.16. Found: C, 85.64; H, 6.39.
Quantity
144 mg
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204 mg
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Pd(OAc)2 Ph5FcP(t-Bu)2
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180 mg
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Yield
96%

Synthesis routes and methods II

Procedure details

The method described in Referential Example 237 was performed by use of 2-bromotoluene and 4-formylbenzene boronic acid, whereby the title compound was obtained.
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